3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide
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Overview
Description
3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C8H10INO2. It is a pyridinium salt, which means it contains a positively charged nitrogen atom within a pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide typically involves the reaction of 3-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the final product. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or acetonitrile
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as crystallization or chromatography to ensure high purity
Safety Measures: Proper handling of reagents and solvents to prevent any hazardous situations
Chemical Reactions Analysis
Types of Reactions
3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-1-methylpyridinium chloride
- 3-(Methoxycarbonyl)-1-methylpyridinium bromide
- 3-(Methoxycarbonyl)-1-methylpyridinium sulfate
Uniqueness
3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its reactivity and solubility compared to other similar compounds with different counterions. This uniqueness can make it more suitable for certain reactions or applications where the iodide ion plays a crucial role.
Properties
CAS No. |
62652-70-4 |
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Molecular Formula |
C8H11IN2O2 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
methyl N-(1-methylpyridin-1-ium-3-yl)carbamate;iodide |
InChI |
InChI=1S/C8H10N2O2.HI/c1-10-5-3-4-7(6-10)9-8(11)12-2;/h3-6H,1-2H3;1H |
InChI Key |
LSXKCIWIFXGERY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NC(=O)OC.[I-] |
Origin of Product |
United States |
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